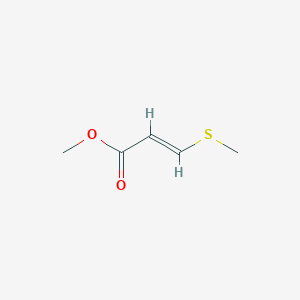

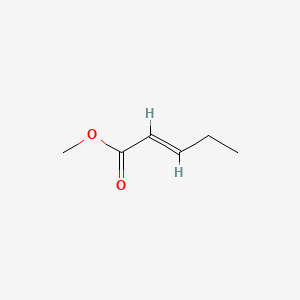

Methyl 3-(methylthio)-(E)-2-propenoate

説明

Methyl 3-(methylthio)-(E)-2-propenoate, also known as Methyl 3-methylthiopropionate, has an extremely powerful, penetrating, sweet odor. It is onion-like at high concentrations with a sweet pineapple flavor at high dilutions .

Synthesis Analysis

Methyl 3-methylthiopropionate is obtained in 84% yields by reacting CH2 = CH — CO — OCH3 with CH3SH . The corresponding acid has also been synthesized .Molecular Structure Analysis

The molecular formula of this compound is C5H10O2S and its molecular weight is 134.197 . The IUPAC Standard InChI is InChI=1S/C5H10O2S/c1-7-5 (6)3-4-8-2/h3-4H2,1-2H3 .Chemical Reactions Analysis

Methyl 3-(methylthio)propionate was used to prepare 3-methiolpropionate (MMPA) to study the demethylation of Dimethylsulfoniopropionate and MMPA to 3-mercaptopropionate by aerobic marine bacterium .Physical and Chemical Properties Analysis

This compound is a liquid at 20°C . It has a boiling point of 81°C at 15 mmHg and a flash point of 72°C . The specific gravity is 1.07 . The refractive index n20/D is 1.4650 .科学的研究の応用

1. Conformational Analysis in Various Solvents

Research on the conformations of similar compounds, such as E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester, revealed no conformational preferences when studied in different solvents like methanol, chloroform, and dimethyl sulfoxide. This suggests that Methyl 3-(methylthio)-(E)-2-propenoate may exhibit similar solvent-dependent characteristics (Forgó, Felfoeldi, & Pálinkó, 2005).

2. Application in Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of heterocyclic systems. For example, the synthesis of (E) 5-Arylidene 5,6-Dihydro Uracils and (E) 5-Arylidene 2-Thioxo 5,6-Dihydro Uracils involved the use of similar propenoates (Guemmout & Foucaud, 1993).

3. Michael Addition and Peterson Olefination

This compound's analogs have been used in Michael addition reactions with organomagnesiums or organolithiums, leading to various adducts useful in subsequent Peterson olefination processes (Tanaka, Kanemasa, Ninomiya, & Tsuge, 1990).

4. Photocatalytic Hydrogen Production

Studies on thiophenothiazine-based dyes, which are structurally similar to this compound, have shown promising results in photocatalytic hydrogen production from water splitting under neutral conditions. This suggests potential applications of this compound in renewable energy technologies (Tiwari, Mondal, & Pal, 2015).

Safety and Hazards

Methyl 3-(methylthio)-(E)-2-propenoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s a combustible liquid. Precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting it in eyes, on skin, or on clothing .

特性

IUPAC Name |

methyl (E)-3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c1-7-5(6)3-4-8-2/h3-4H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFIOMPFBSDFPP-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15904-85-5 | |

| Record name | Methyl-3-(methylthio)-(E)-2-propenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015904855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)carbamoylamino]benzoic acid](/img/structure/B3419784.png)

![2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid](/img/structure/B3419838.png)